Reliability Assessment & Statistical Comparison
Specifications & Pricing

Smolecule

selpercatinib tumor agnostic efficacy RET
altered solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Selpercatinib

CAS No.: 2152628-33-4
Cat. No.: S542954

Get Quote

Selpercatinib Efficacy in RET-Altered Solid Tumors

Objective Duration of
Tumor RET . . Cohort
Type Alteration Prior Systemic Therapy Size Response Response
Rate (ORR) (DOR)
Various RET Progressed on or after prior 19 79% (95% 1l-year PFS:
Solid Fusion systemic therapy, or no (Thyroid Cl: 54-94) 64% (95%
Tumors [1] satisfactory alternative cancer) Cl: 37-82)
[2] [1]
Various RET Progressed on or after prior (Not (Basis for (Basis for
Solid Fusion systemic therapy, or no specified tumor- tumor-
Tumors [3] satisfactory alternative in results)  agnostic agnostic
approval) approval)
Medullary RET Prior 55 69% (95% 1-year PFS:
Thyroid Mutation vandetanib/cabozantinib Cl: 55-81) 82% (95%
Cancer Cl: 69-90)
(MTC) [1]
Medullary RET Vandetanib/cabozantinib- 88 73% (95% l-year PFS:
Thyroid Mutation naive Cl: 62-82) 92% (95%
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Objective Duration of

Tumor RET ) ) Cohort
. Prior Systemic Therapy . Response Response

Type Alteration Size

Rate (ORR) (DOR)
Cancer Cl: 82-97)
(MTC) [1]
Non-Small RET Prior platinum-based 105 64% (95% Median
Cell Lung Fusion chemotherapy Cl: 54-73) DOR: 17.5
Cancer months
(NSCLC) [2]
Non-Small RET Treatment-naive 39 85% (95% 90% of
Cell Lung Fusion Cl: 70-94) responses
Cancer ongoing at 6
(NSCLC) [2] months

Molecular Mechanisms and Experimental Protocols

Understanding the biology of RET and the design of clinical trials is key to interpreting the data above.

RET Signaling Biology and Oncogenesis

The RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase crucial for

embryonic development of the nervous system and kidneys [4] [2]. Oncogenesis is driven by two primary

alterations:

¢ Activating Mutations: Common in Medullary Thyroid Cancer (MTC), these mutations (e.g., M918T)
lead to ligand-independent, constitutive activation of the RET kinase [1] [2].
¢ Gene Fusions: Chromosomal rearrangements fuse the 3' kinase-domain-encoding region of RET to

a 5' partner gene (e.g., KIF5B, CCDC6). This results in chimeric proteins that dimerize and activate
downstream oncogenic pathways (e.g., RAS/MAPK, PI3K/AKT) without physiological ligands [5] [4]

2].

The diagram below illustrates this oncogenic signaling and selpercatinib's mechanism of action.

© 2026 Smolecule. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10777663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10778005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10778005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11977511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10778005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10777663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10778005/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1683624/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11977511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10778005/
https://www.smolecule.com/products/s542954?utm_src=pdf-body
https://www.smolecule.com/products/s542954?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Selpercatinib

Inhibits RET
ATP-binding site

RET Fusion Gene RET Activating Mutation

Blocks Oncogenic
Signaling

Click to download full resolution via product page

Key Clinical Trial Methodology: LIBRETTO-001

The efficacy data for selpercatinib is primarily derived from the LIBRETTO-001 trial (NCT03157128), a
first-in-human, open-label, multi-center Phase 1/2 study [1] [2].

¢ Trial Design: The study included a dose-escalation phase (20 mg once daily to 240 mg twice daily)
and a dose-expansion phase. The recommended Phase 2 dose was established at 160 mg twice
daily orally in 28-day cycles until disease progression or unacceptable toxicity [1] [2].

e Patient Selection: Key eligibility criteria included patients aged =12 with advanced/metastatic solid
tumors. For the efficacy analysis, a prospectively identified RET alteration (fusion or mutation) via
local testing (NGS, FISH, or PCR) was required. Patients with measurable disease were enrolled into
specific cohorts based on tumor type and prior therapy [1].

e Primary Endpoint: Objective Response Rate (ORR) as determined by a Blinded Independent
Review Committee (BIRC) using RECIST 1.1 criteria [1].
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e Secondary Endpoints: Included Duration of Response (DOR), Progression-Free Survival (PFS), and
safety [1].

The workflow of this trial is summarized in the diagram below.

Patient Screening:
Advanced RET-altered solid tumors

Treatment: Establish Recommended
Selpercatinib orally until progression Phase 2 Dose (160 mg BID)

Tumor Assessment every 8 weeks
(BIRC reviewed, RECIST 1.1)

Primary Endpoint: ORR
Secondary: DOR, PFS, Safety

Click to download full resolution via product page

Navigating Resistance and Next-Generation SRIs

Despite the success of first-generation SRIs like selpercatinib, acquired resistance remains a challenge,
primarily through on-target RET mutations (e.g., G810 and V804 gatekeeper mutations) and off-target

mechanisms [5] [2]. This has spurred the development of next-generation SRIs.

The table below compares selpercatinib with other RET-directed therapies.

Comparison of RET-Directed Therapies

Drug Generation Key Features & Notable Efficacy Data Key Resistance
Name Indications (Tumor Type) Concerns
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| Selpercatinib (Retevmo) [1] [3] [2] | First | - High selectivity for RET

e Approved for RET-altered MTC, NSCLC, & solid tumors

e Potent CNS activity | - ORR 69-73% (MTC) [1]

e ORR 79% (Thyroid cancer, fusion+) [1]

¢ ORR 64-85% (NSCLC) [2] | On-target (G810, V804M) and off-target bypass | | Pralsetinib (Gavreto)
[5] [6] | First | - High selectivity for RET

e Approved for RET-altered MTC & NSCLC | - ORR 71% (MTC) [5]

¢ ORR 89% (Thyroid cancer, fusion+) [5]

e ORR 70% (NSCLC) [6] | On-target (G810, V804M) and off-target bypass | | Cabozantinib /
Vandetanib (MKIs) [3] [2] | (Repurposed MKI) | - Multi-kinase inhibition (VEGFR, etc.)

e Prior standard in MTC

¢ Significant off-target toxicity | - ORR 28% (NSCLC, cabozantinib) [2]

¢ Inferior PFS vs. selpercatinib in MTC [3] | Limited RET potency, RET V804 gatekeeper mutation | |
EP0031 (A400) [6] | Next | - Active against G810/S resistance mutations

e High CNS penetration | - ORR 42% in SRI-pretreated NSCLC [6]

¢ Intra-cranial responses observed [6] | In clinical development | | BYS10 [6] | Next | - Active against
V804/G810 mutations

e RET-specific inhibitor | - ORR 60% in NSCLC (preliminary) [6]

¢ Intra-cranial activity observed [6] | In clinical development |

Future Directions in RET-Targeted Therapy

Current research is focused on overcoming the limitations of first-generation SRIs. Key strategies include [5]

[6] [2]:

¢ Next-Generation Inhibitors: Drugs like EP0031 and BYS10 are designed to be potent against the
solvent-front (e.g., G810) and gatekeeper resistance mutations that arise after selpercatinib or
pralsetinib treatment. They also emphasize improved brain penetration [6].

¢ Rational Combination Therapies: To combat off-target resistance, clinical trials are exploring
selpercatinib in combination with other agents, such as anti-PD-1 antibodies [5].

¢ Rechallenge Strategies: Evidence suggests that rechallenging with a first-generation SRI (either
the same or a different one) can be effective if the initial treatment was stopped due to toxicity.
However, its utility is limited if stopped due to disease progression, unless used in combination with
other targeted therapies [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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